3-bromo-N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-bromo-N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a bromine atom, a cyclohexyl group, a methyl group, a thiophene ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolopyrimidine core, introduction of the bromine atom, and incorporation of the cyclohexyl, methyl, thiophene, and trifluoromethyl groups. The reaction conditions often require the use of specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
3-bromo-N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-cyclohexyl-5-nitrobenzamide: This compound shares the bromine and cyclohexyl groups but differs in the presence of a nitro group and a benzamide core.
3-bromo-N-cyclohexylbenzamide: Similar in having the bromine and cyclohexyl groups but lacks the pyrazolopyrimidine core and other substituents.
Uniqueness
3-bromo-N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of structural features, including the pyrazolopyrimidine core, thiophene ring, and trifluoromethyl group
Properties
Molecular Formula |
C19H22BrF3N4OS |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-bromo-N-cyclohexyl-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H22BrF3N4OS/c1-26(11-6-3-2-4-7-11)18(28)16-15(20)17-24-12(13-8-5-9-29-13)10-14(19(21,22)23)27(17)25-16/h5,8-9,11-12,14,24H,2-4,6-7,10H2,1H3 |
InChI Key |
TUCFWKBGCCTIQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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